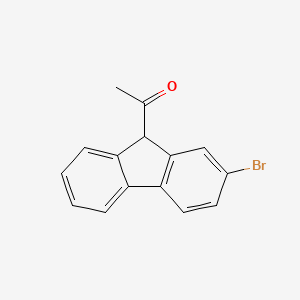

1-(2-bromo-9H-fluoren-9-yl)ethanone

Description

Significance of Fluorene (B118485) and its Derivatives in Chemical Research

Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.orgontosight.airegenesis.comepa.gov This planar, aromatic system is characterized by its violet fluorescence, a property from which its name is derived. wikipedia.org While fluorene itself has limited direct applications, it is a crucial precursor for a multitude of more complex compounds. wikipedia.orgmedchemexpress.com The C9 position of the fluorene ring is particularly noteworthy for its weak acidity (pKa = 22.6 in DMSO), which allows for deprotonation to form the stable and nucleophilic fluorenyl anion. wikipedia.org This reactivity at the C9 position is a cornerstone of fluorene chemistry, enabling the introduction of various substituents. wikipedia.orgresearchgate.net

Fluorene and its derivatives are building blocks for pharmaceuticals, dyes, plastics, and other functional materials. regenesis.comepa.govresearchgate.net They are often sourced from coal tar, but can also be synthesized through methods like the dehydrogenation of diphenylmethane. wikipedia.orgresearchgate.net

The strategic modification of the fluorene scaffold gives rise to functionalized fluorenes, a class of compounds with immense importance in modern organic chemistry. researchgate.nettandfonline.com These derivatives are integral to the development of materials with specific electronic and optical properties. For instance, polyfluorenes, polymers derived from fluorene monomers, are extensively studied for their applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiencies and thermal stability. iitk.ac.in

The ability to introduce a wide range of functional groups onto the fluorene backbone allows for the fine-tuning of its properties. tandfonline.comacs.org This has led to their use as intermediates and precursors in the synthesis of complex molecules, including pharmaceuticals and spiro-linked compounds. tandfonline.com The synthesis of these functionalized fluorenes is an active area of research, with a focus on developing efficient and selective methods. researchgate.net

Rationale for Studying Brominated Acetyl Fluorene Derivatives

The compound 1-(2-bromo-9H-fluoren-9-yl)ethanone is a prime example of a strategically functionalized fluorene. The presence of both a bromine atom and an acetyl group imparts specific reactivity and utility to the molecule.

Halogenation, particularly bromination, is a powerful tool for modifying the reactivity of fluorene systems. oup.commt.com Introducing a bromine atom onto the fluorene ring, as seen in 2-bromofluorene (B47209), provides a handle for further synthetic transformations. tandfonline.comoup.com Brominated fluorenes are valuable intermediates for creating carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. tandfonline.com

The position of bromination is crucial and can be controlled to some extent by the reaction conditions. tandfonline.comoup.com For example, the radical bromination of fluorene derivatives using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the 9-position. oup.com Other methods, such as oxidative bromination using NaBr/H2O2, can yield 2-bromo- and 2,7-dibromofluorene. tandfonline.com The presence of a halogen can also influence the electronic properties of the fluorene system, which is a key aspect of designing functional materials. mt.com

The ketone group, such as the acetyl group in this compound, is a versatile functional group in organic synthesis. Ketones on the fluorene scaffold can serve as precursors to a variety of other functional groups. For example, the oxidation of fluorene yields fluorenone, a ketone that can be further modified. wikipedia.orgwikipedia.org

The acetyl group itself can undergo a range of reactions. The alpha-protons to the carbonyl are acidic and can be deprotonated to form enolates, which can then react with electrophiles. The carbonyl group can also be reduced to an alcohol or converted to other functional groups. aiinmr.com In the context of functional materials, the ketone group can act as an electron-withdrawing group, influencing the electronic and photophysical properties of the fluorene derivative. acs.org The synthesis of acetylfluorene (B8371469) derivatives, such as 2-acetylfluorene, provides valuable building blocks for more complex structures. ibuychemikals.comalphachemikaindia.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62731-47-9 |

|---|---|

Molecular Formula |

C15H11BrO |

Molecular Weight |

287.15 g/mol |

IUPAC Name |

1-(2-bromo-9H-fluoren-9-yl)ethanone |

InChI |

InChI=1S/C15H11BrO/c1-9(17)15-13-5-3-2-4-11(13)12-7-6-10(16)8-14(12)15/h2-8,15H,1H3 |

InChI Key |

JTFYCUDZETZNDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 2 Bromo 9h Fluoren 9 Yl Ethanone and Its Precursors

Reactivity of the Bromine Substituent

The bromine atom attached to the C-2 position of the fluorene (B118485) ring is a versatile handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, enabling both nucleophilic substitution and, more significantly, transition-metal-catalyzed cross-coupling reactions.

The bromine atom on the fluorene ring makes the compound susceptible to nucleophilic substitution reactions. Current time information in Bangalore, IN. In the context of 1-(2-bromo-9H-fluoren-9-yl)ethanone, the C-Br bond can be targeted by various nucleophiles. Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can proceed under specific conditions, often requiring high temperatures or the presence of a catalyst.

The most prominent application of the bromine substituent is in transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly powerful tool. slideshare.netnih.gov Precursors like 2-bromofluorene (B47209) are known to participate in Suzuki couplings to synthesize more complex structures, such as oligomers and materials for organic light-emitting diodes (OLEDs). Current time information in Bangalore, IN.

For this compound, the presence of the bulky ethanone (B97240) group at the C-9 position introduces significant steric hindrance. This steric demand near the reactive C-Br bond can pose a challenge for standard cross-coupling conditions. rsc.org However, advances in catalyst design, particularly the development of bulky phosphine (B1218219) ligands like AntPhos, have enabled efficient Suzuki-Miyaura couplings of sterically demanding aryl halides, including those with multiple ortho-substituents. rsc.orgresearchgate.net These specialized catalytic systems are crucial for overcoming the steric hindrance and preventing side reactions like β-hydride elimination, thereby facilitating the synthesis of highly substituted products. rsc.org Carbonylative Suzuki couplings, which incorporate a molecule of carbon monoxide to form a ketone, also represent a viable pathway for C-C bond formation using aryl bromides under base-free conditions. acs.org

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 130-140 | Effective for sterically hindered aryl bromides and secondary alkylboronic acids. | rsc.org |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | General conditions for coupling heteroaryltrifluoroborates with aryl chlorides and bromides. | nih.gov |

| Carbonylative Suzuki | [Pd(dba)₂] / Ligand | None (Base-Free) | Dioxane | 100 | Suitable for aryl bromides using DABO boronates; avoids direct handling of CO gas. | acs.org |

| Suzuki-Miyaura | Pd/BI-DIME | K₂CO₃ | Toluene | 110 | Used for synthesizing extremely hindered biaryls. | researchgate.net |

This table summarizes typical conditions for cross-coupling reactions involving sterically hindered aryl bromides, which are analogous to the reactivity expected for this compound.

Reactivity of the Ethanone Group

The ethanone (acetyl) group at the C-9 position is a rich site of chemical reactivity, involving both the carbonyl carbon and the adjacent alpha-protons of the methyl group.

The carbonyl group (C=O) is polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. libretexts.org This reactivity allows for a host of transformations.

Reduction: The ketone can be readily reduced to a secondary alcohol. The reduction of the parent ketone, 9-fluorenone (B1672902), to 9-fluorenol using sodium borohydride (B1222165) (NaBH₄) is a well-established and efficient transformation. Current time information in Bangalore, IN.acs.orgorganicchemistrytutor.comnrochemistry.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. wikipedia.org Given this precedent, the ethanone group in this compound is expected to undergo a similar reduction to yield 1-(2-bromo-9H-fluoren-9-yl)ethanol.

Condensation and Olefination: The carbonyl group can undergo condensation reactions with amine derivatives. For example, 9-acetylfluorene has been shown to react with hydroxylamine (B1172632) to form the corresponding oxime. acs.org Furthermore, the ethanone group is an excellent substrate for olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction uses a phosphorus ylide (e.g., Ph₃P=CH₂) to convert a ketone into an alkene, offering a powerful method for C=C bond formation. masterorganicchemistry.comwikipedia.orgudel.edu

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate-stabilized carbanion, is often preferred as it typically provides excellent (E)-stereoselectivity and its water-soluble phosphate (B84403) byproduct is easily removed. nrochemistry.comwikipedia.orgalfa-chemistry.com The HWE carbanions are also more nucleophilic and can react efficiently with ketones. wikipedia.orgalfa-chemistry.com

| Reaction Type | Reagent(s) | Product Type | Key Features | Ref |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for ketones/aldehydes. | Current time information in Bangalore, IN.acs.org |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Condensation reaction, derivatization of the carbonyl. | acs.org |

| Wittig Reaction | Phosphorus Ylide (R₂C=PPh₃) | Alkene | Forms a C=C bond; tolerates various functional groups. | masterorganicchemistry.comwikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Generally gives the trans-alkene with high selectivity; water-soluble byproduct. | nrochemistry.comwikipedia.orgalfa-chemistry.com |

This table outlines key reactions targeting the ethanone carbonyl group, based on known reactivity of 9-acylfluorenes and general ketone chemistry.

The hydrogen atoms on the methyl group of the ethanone substituent (the α-protons) are acidic due to their position adjacent to the electron-withdrawing carbonyl group. Deprotonation by a base leads to the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized onto the carbonyl oxygen. 182.160.97 For typical ketones, the pKₐ of these protons is in the range of 19-21. udel.edu Studies on 9-acylfluorenes suggest that enolization is a significant process for these molecules. acs.org

The formation of this enolate intermediate opens up a crucial pathway for C-C bond formation at the alpha-position. 182.160.97 To achieve complete and irreversible enolate formation, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. organicchemistrydata.org Once formed, the enolate can act as a potent nucleophile, reacting with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new C-C bond. This alkylation of the enolate is a cornerstone of synthetic organic chemistry for building more complex carbon skeletons. organicchemistrydata.orguwo.ca

Reactivity at the Fluorene Core

The fluorene moiety consists of two benzene (B151609) rings, which can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. libretexts.orgpitt.edu In this compound, the aromatic system is influenced by two groups: the C-2 bromine and the C-9 ethanone.

Bromine (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), making the ring less reactive than benzene. libretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M), which preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. organicchemistrytutor.comwikipedia.org

Electrophilic Aromatic Substitution Patterns on Substituted Fluorenes

For substituted fluorenes, the directing effects of the substituents play a crucial role. For instance, in 2-substituted fluorenes, the position of further substitution is a complex interplay between the directing effect of the substituent and the inherent reactivity of the fluorene core. Electron-donating groups at the 2-position will typically activate the ring system towards further electrophilic attack, directing incoming electrophiles to the 3-, 7-, and 1-positions. Conversely, electron-withdrawing groups will deactivate the ring, making electrophilic substitution more challenging.

| Substituent at C2 | Activating/Deactivating | Directing Positions for Electrophilic Attack |

| Electron-Donating (e.g., -OH, -NH2) | Activating | 1, 3, 7 |

| Electron-Withdrawing (e.g., -NO2, -CN) | Deactivating | Meta to the substituent, but generally disfavored |

| Halogens (e.g., -Br, -Cl) | Deactivating but Ortho, Para-Directing | 1, 3, 7 |

Radical Reactions and Single Electron Transfer Processes Involving Fluorenyl Species

The C9 position of the fluorene ring is particularly susceptible to radical reactions due to the stability of the resulting fluorenyl radical. The benzylic nature of the C9-H bond makes it relatively weak and prone to homolytic cleavage. Single electron transfer (SET) processes can also lead to the formation of fluorenyl radical cations or anions, which are key intermediates in various transformations.

The stability of the 9-fluorenyl radical is attributed to the extensive delocalization of the unpaired electron over the entire aromatic system. This stability influences the course of reactions such as radical halogenation and oxidation. For instance, the reaction of N-bromosuccinimide (NBS) with fluorene in the presence of a radical initiator readily yields 9-bromofluorene (B49992).

Influence of Substituents on Fluorene Core Reactivity and Selectivity

Substituents on the fluorene core exert a profound influence on both the reactivity and selectivity of subsequent reactions. This influence can be steric, electronic, or a combination of both.

Electronic Effects:

Electron-donating groups (EDGs) increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack and oxidation.

Electron-withdrawing groups (EWGs) decrease the electron density, rendering the aromatic rings less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. The presence of a bromo group at the 2-position in this compound, being an EWG, deactivates the ring towards electrophilic substitution.

Steric Effects:

Bulky substituents can hinder the approach of reagents to certain positions, thereby dictating the regioselectivity of a reaction. The substituent at the 9-position, such as the acetyl group in the title compound, can sterically shield the peri-positions (1 and 8), influencing the approach of reagents to these sites.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of synthetic transformations involving fluorene derivatives.

Elucidation of Reaction Pathways and Transition States

Modern computational chemistry, in conjunction with experimental studies, has enabled the detailed elucidation of reaction pathways and the characterization of transition states in fluorene chemistry. For instance, density functional theory (DFT) calculations can be used to model the energy profiles of different reaction pathways, helping to predict the most favorable course of a reaction. These studies can reveal the intricate details of bond-forming and bond-breaking processes, as well as the geometries of transition states.

Role of Intermediates in Fluorene-Based Synthesis

The course of many reactions involving fluorene derivatives is dictated by the formation and fate of reactive intermediates.

Key Intermediates in Fluorene Chemistry:

Fluorenyl Cations: These carbocations, typically formed at the C9 position, are stabilized by resonance. They are key intermediates in acid-catalyzed reactions and electrophilic additions to the C9 position.

Fluorenyl Anions: The acidity of the C9-protons makes the formation of the 9-fluorenyl anion favorable upon treatment with a base. This anion is a powerful nucleophile and is widely used in C-C bond-forming reactions. The formation of this compound itself likely proceeds through the generation of a 2-bromo-9-fluorenyl anion followed by acylation.

Fluorenyl Radicals: As discussed earlier, these radicals are stabilized by delocalization and are key players in radical-mediated processes.

The interplay of these intermediates, governed by the substituents present on the fluorene core, allows for the rich and diverse chemistry of this important class of compounds.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 9h Fluoren 9 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms within 1-(2-bromo-9H-fluoren-9-yl)ethanone. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorenyl ring system, the proton at the 9-position, and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be influenced by their local electronic environment. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.) of the signals would reveal the number of neighboring protons, providing critical information about the connectivity of the molecule.

A detailed experimental ¹H NMR data table for this compound is not available in the surveyed literature.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy would provide insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the aromatic, aliphatic, and carbonyl carbons would be observed, confirming the presence of the fluorene (B118485) and ethanone moieties.

A detailed experimental ¹³C NMR data table for this compound is not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the complete bonding network, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to one another in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

Specific 2D NMR (COSY, HSQC, HMBC) data for this compound has not been reported in the available scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, providing strong evidence for the compound's identity and purity.

A specific high-resolution mass spectrometry data table for this compound is not available in the surveyed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. While this compound may also be amenable to other ionization methods, ESI-MS could be used to generate intact molecular ions, further confirming the molecular weight of the compound.

Experimental data from Electrospray Ionization Mass Spectrometry for this compound is not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components.

The most prominent feature would be the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ethanone group. This peak is typically sharp and intense, appearing in the region of 1670-1780 cm⁻¹ libretexts.org. For comparison, the carbonyl group in the related compound 9-Fluorenone (B1672902) absorbs at approximately 1715 cm⁻¹ nist.govnist.gov. The aromatic fluorene moiety would be identified by C-H stretching vibrations, which typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹) libretexts.org. Additionally, the carbon-carbon (C=C) stretching vibrations within the aromatic rings produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region libretexts.org.

The aliphatic C-H bonds of the methyl group (-CH₃) and the methine proton at the 9-position of the fluorene ring would show stretching absorptions in the 2850-2960 cm⁻¹ range libretexts.org. The presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 680 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Fluorene Ring | 3020 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH | 2850 - 2960 | Medium to Weak |

| C=O Stretch (Ketone) | Ethanone Group | ~1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | Fluorene Ring | 1450 - 1600 | Medium |

| C-Br Stretch | Bromo-substituent | 500 - 680 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uklibretexts.org The spectrum of this compound is primarily dictated by its chromophores: the conjugated π-electron system of the fluorene ring and the carbonyl group.

The extensive conjugation of the fluorene moiety is expected to give rise to intense absorption bands in the UV region, corresponding to π → π* transitions. libretexts.orguzh.ch In these transitions, an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.orglibretexts.org For conjugated systems, these transitions typically occur in the 200-400 nm range. libretexts.org

The carbonyl group of the ethanone substituent introduces the possibility of an n → π* transition. This involves the excitation of a non-bonding electron (from a lone pair on the oxygen atom) to a π* antibonding orbital. libretexts.orguzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense. uzh.ch This absorption would likely appear as a weaker, separate band at a longer wavelength than the main π → π* absorptions.

| Electronic Transition | Chromophore | Expected Wavelength (λmax) Region | Relative Intensity |

|---|---|---|---|

| π → π | Fluorene Aromatic System | ~250 - 310 nm | High |

| n → π | Carbonyl Group (C=O) | >310 nm | Low |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in surveyed literature, analysis of related fluorene and 9-fluorenone derivatives allows for an informed discussion of its expected solid-state characteristics. iaea.org

A single-crystal X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The planarity of the fluorene system and the orientation of the bromo and ethanone substituents relative to the ring would be precisely determined.

Furthermore, this technique would reveal the crystal packing arrangement, identifying any significant intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), or π–π stacking between the fluorene rings. These interactions are crucial in governing the macroscopic properties of the material. A review of various fluorene derivatives shows they crystallize in several common space groups, with molecular conformation and packing being key areas of interest. iaea.org

| Parameter Type | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice (a, b, c, α, β, γ). |

| Space Group | Symmetry of the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths and Angles | Exact intramolecular distances and angles between atoms. |

| Intermolecular Interactions | Details of non-covalent interactions (e.g., π–π stacking, hydrogen bonds). |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound, thereby verifying its empirical and molecular formula. libretexts.orglibretexts.org For this compound, the molecular formula is C₁₅H₁₁BrO.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u). The total molecular weight of C₁₅H₁₁BrO is approximately 287.15 g/mol . nist.gov

Experimental verification, typically performed via combustion analysis for carbon and hydrogen, involves burning a precisely weighed sample in excess oxygen and quantifying the resulting carbon dioxide and water. libretexts.org The bromine content can be determined by other methods, such as titration or ion chromatography after decomposition. For a pure sample, the experimental percentages are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values, confirming the compound's elemental composition.

| Element | Symbol | Atomic Mass (u) | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 62.75% |

| Hydrogen | H | 1.008 | 3.86% |

| Bromine | Br | 79.904 | 27.82% |

| Oxygen | O | 15.999 | 5.57% |

Computational and Theoretical Chemistry of 1 2 Bromo 9h Fluoren 9 Yl Ethanone and Fluorene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorene (B118485) derivatives. worldscientific.comscientific.net DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like 1-(2-bromo-9H-fluoren-9-yl)ethanone.

DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. worldscientific.comacs.orgchemrxiv.org These calculations predict bond lengths, bond angles, and dihedral angles that characterize the molecule's geometry. For the fluorene core, the calculations would confirm its largely planar biphenyl (B1667301) unit. The substitution at the C9 position with an ethanone (B97240) group and at the C2 position with a bromine atom will induce slight geometric distortions.

The electronic structure is elucidated through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO energy levels and their distribution across the molecule are critical in determining its electronic and optical properties. scientific.net In fluorene derivatives, the HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO distribution can be influenced by substituent groups. The presence of the electron-withdrawing acetyl and bromo groups is expected to lower both the HOMO and LUMO energy levels and affect the HOMO-LUMO energy gap, which is a key parameter influencing the molecule's reactivity and spectral properties. worldscientific.com

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-C bond lengths (aromatic) | 1.39 - 1.41 Å |

| C9-H bond length | ~1.1 Å |

| C2-Br bond length | ~1.90 Å |

| C9-C(ethanone) bond length | ~1.52 Å |

| C=O bond length (ethanone) | ~1.22 Å |

| Dihedral angle (inter-ring) | ~1-2° |

Note: These are typical values based on DFT calculations of similar fluorene derivatives and are presented for illustrative purposes.

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C ring stretching, and the characteristic vibrations of the acetyl and bromo substituents. acs.org A theoretical study on fluorene-based azo dyes demonstrated the use of DFT to calculate harmonic vibrational frequencies and Raman scattering activities. acs.org These calculations aid in a more precise understanding of the molecule's vibrational behavior.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch (CH₃) | 2900 - 3000 |

| C=O stretch (acetyl) | ~1715 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-Br stretch | 550 - 650 |

Note: These frequencies are illustrative and based on general ranges for these functional groups.

The fluorene system is an aromatic, conjugated π-electron system. The degree of aromaticity and the extent of π-conjugation are fundamental to its electronic properties. According to Hückel's rule, the fluorene moiety, being a cyclic, planar, and fully conjugated system with 14 π-electrons (n=3 for the 4n+2 rule if considering the outer perimeter), is aromatic. libretexts.org Theoretical studies on indenofluorenes, which share structural similarities, highlight the interest in the unique electronic properties arising from their π-scaffolds. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. acs.orgacs.org By applying TD-DFT, one can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org For fluorene derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π-π* transitions within the conjugated fluorene system. acs.orgmdpi.com The choice of functional, such as CAM-B3LYP, can be important for accurately predicting excitation energies, especially for charge-transfer states. deepdyve.comresearchgate.net The solvent environment can also be modeled to provide more accurate comparisons with experimental spectra. rsc.org

NMR Chemical Shift Predictions Using Quantum Chemical Methods (e.g., GIAO)

Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, are employed to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. rsc.orgresearchgate.net These predictions are highly valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule. The accuracy of these predictions can be enhanced by using appropriate basis sets and by applying scaling factors derived from linear regression analysis of calculated versus experimental data for a set of related compounds. rsc.orgnih.gov For halogenated aromatic compounds, specific considerations may be necessary to achieve high accuracy. mtroyal.ca Predicting the chemical shifts for this compound would allow for a detailed assignment of its complex NMR spectrum.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For reactions involving this compound, such as nucleophilic substitution or further functionalization, DFT calculations can be used to map out the potential energy surface. This involves locating the structures of reactants, intermediates, transition states, and products. The calculated activation energies, derived from the energy difference between the reactants and the transition state, provide insights into the reaction kinetics. For instance, understanding the degradation pathways of fluorene has been aided by identifying metabolic intermediates. researchgate.netnih.gov Similarly, synthetic routes to fluorene derivatives have been rationalized through the study of proposed reaction pathways. mdpi.comacs.orgnih.gov

Studies on Substituent Effects on Electronic, Optical, and Reactivity Properties

The chemical and physical properties of fluorene and its derivatives can be significantly altered by the introduction of various functional groups. These substituents can modulate the electronic structure, optical characteristics, and chemical reactivity of the parent molecule. Computational and theoretical chemistry provides powerful tools to understand and predict these substituent effects, offering insights that are crucial for the design of new materials with tailored properties. While specific computational studies on this compound are not extensively available in the public domain, the effects of the bromo and ethanone (acetyl) substituents can be inferred from studies on similarly substituted fluorene systems.

Electronic Properties

The electronic properties of fluorene derivatives are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap are key determinants of the molecule's charge transport capabilities and its behavior in electronic devices.

Substituents can either be electron-donating or electron-withdrawing, and their position on the fluorene ring plays a critical role in how they affect the electronic properties. Generally, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both types of substituents typically lead to a reduction in the HOMO-LUMO gap compared to the unsubstituted fluorene molecule. missouristate.edu

In the case of this compound, the bromo group at the C2 position is considered a weakly deactivating group with both inductive electron-withdrawing and resonance electron-donating effects. The ethanone (acetyl) group at the C9 position, however, is a stronger electron-withdrawing group. The sp2 hybridization of the C9 carbon due to the double bond to the acetyl group can also lead to a more planar structure in that region of the molecule, further influencing the electronic properties. mdpi.com

Computational studies on related fluorene derivatives show that the introduction of electron-withdrawing groups leads to a decrease in both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO level, resulting in a smaller energy gap. missouristate.edu For instance, modifying the C9 position of fluorene can significantly alter the electronic properties, leading to a reduced energy gap which is a desirable feature for applications in modern technologies like organic light-emitting diodes (OLEDs). mdpi.com

Table 1: Calculated HOMO-LUMO Energy Levels and Gaps for Substituted Fluorene Derivatives (Illustrative)

Note: The following data is illustrative and based on general trends observed in computational studies of fluorene derivatives. Specific values for this compound may vary.

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Fluorene | - | -5.80 | -1.90 | 3.90 |

| 2-Bromofluorene (B47209) (hypothetical) | 2-Bromo | -5.95 | -2.10 | 3.85 |

| 9-Acetylfluorene (hypothetical) | 9-Acetyl | -6.10 | -2.50 | 3.60 |

| This compound (inferred) | 2-Bromo, 9-Acetyl | -6.20 | -2.65 | 3.55 |

Optical Properties

The optical properties of fluorene derivatives, such as their absorption and emission spectra, are directly related to their electronic structure. The energy of electronic transitions, which determines the absorption wavelength, is closely linked to the HOMO-LUMO gap. Substituents that reduce the energy gap will cause a bathochromic (red) shift in the absorption spectrum.

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. rsc.org Studies on substituted fluorenes have shown that the introduction of both electron-donating and electron-withdrawing groups can lead to a red-shift in the absorption maxima compared to the parent fluorene molecule. rsc.org

For this compound, the combination of the bromo and acetyl groups is expected to result in a significant red-shift in its UV-Vis absorption spectrum. The acetyl group at the C9 position, in particular, is likely to have a strong influence on the optical properties. The oscillator strength, which is a measure of the intensity of an electronic transition, can also be calculated using computational methods and is influenced by the nature and position of the substituents. acs.orgrsc.org

Table 2: Predicted Optical Properties of Substituted Fluorene Derivatives (Illustrative)

Note: The following data is illustrative and based on general trends observed in computational studies of fluorene derivatives. Specific values for this compound may vary.

| Compound | Substituent(s) | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Fluorene | - | ~300 | ~0.1 |

| 2-Bromofluorene (hypothetical) | 2-Bromo | ~310 | ~0.12 |

| 9-Acetylfluorene (hypothetical) | 9-Acetyl | ~340 | ~0.25 |

| This compound (inferred) | 2-Bromo, 9-Acetyl | ~350 | ~0.28 |

Reactivity Properties

The reactivity of fluorene derivatives is also influenced by the electronic effects of their substituents. Reactivity descriptors, which can be calculated using DFT, provide a way to quantify and predict the reactivity of a molecule. Some of the key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A smaller HOMO-LUMO gap generally corresponds to lower chemical hardness and higher reactivity. nih.gov Therefore, the presence of both bromo and acetyl groups in this compound is expected to increase its reactivity compared to unsubstituted fluorene. The acetyl group at the C9 position, being a strong electron-withdrawing group, will make this position more susceptible to nucleophilic attack. Conversely, the fluorene ring itself will be more deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents.

Table 3: Calculated Reactivity Descriptors for Substituted Fluorene Derivatives (Illustrative)

Note: The following data is illustrative and based on general trends observed in computational studies of fluorene derivatives. Specific values for this compound may vary.

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Fluorene | 1.95 | -3.85 | 3.80 |

| 2-Bromofluorene (hypothetical) | 1.93 | -4.03 | 4.20 |

| 9-Acetylfluorene (hypothetical) | 1.80 | -4.30 | 5.12 |

| This compound (inferred) | 1.78 | -4.43 | 5.50 |

Applications of 1 2 Bromo 9h Fluoren 9 Yl Ethanone in Advanced Organic Synthesis and Materials Science

Advanced Polymeric Materials Synthesis

The unique molecular architecture of 1-(2-bromo-9H-fluoren-9-yl)ethanone, featuring a reactive bromo group for polymerization and a ketone functionality for property modulation, positions it as a valuable building block in the synthesis of advanced polymeric materials. Its incorporation into conjugated polymers and dendrimeric structures allows for the development of specialty organic materials with tailored optoelectronic properties for a range of applications.

Incorporation into Conjugated Polymers and Dendrimeric Architectures

The presence of a bromine atom on the fluorene (B118485) ring of this compound makes it a suitable monomer for various metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. researchgate.net Polymerization methods such as Suzuki-Miyaura and Heck coupling reactions can be employed to incorporate this fluorene derivative into the main chain or as a side chain of a polymer. elsevierpure.com

In a typical Suzuki-Miyaura polymerization, the bromo-functionalized fluorene monomer can be reacted with a comonomer bearing boronic acid or boronic ester groups in the presence of a palladium catalyst. This versatile reaction allows for the creation of a wide array of copolymers where the electronic and photophysical properties can be systematically tuned by the choice of the comonomer. For instance, copolymerization with electron-donating or electron-accepting monomers can lead to polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

The acetyl group at the 9-position of the fluorene unit introduces a ketone functionality, which can influence the polymer's solubility, morphology, and electronic properties. researchgate.netnih.gov The polarity of the ketone group can enhance solubility in specific organic solvents, which is a crucial aspect for solution-processable fabrication of organic electronic devices. researchgate.net Furthermore, the electron-withdrawing nature of the carbonyl group can modulate the intramolecular charge transfer (ICT) characteristics within the polymer chain, impacting its absorption and emission spectra. rsc.org

Beyond linear polymers, this compound can serve as a foundational unit for the construction of dendrimers. elsevierpure.comresearchgate.net Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. The fluorene core can act as a central branching point, with successive generations of dendritic arms being built outwards. The bromo functionality allows for the initial attachment of dendritic wedges, and the ketone group can be used for further functionalization or to influence the photophysical properties of the resulting dendrimer. nih.gov The well-defined structure of dendrimers can lead to materials with highly reproducible properties, which is advantageous for high-performance applications. nih.govnih.gov

Applications in Specialty Organic Materials with Tunable Optoelectronic Properties

The incorporation of this compound into polymeric and dendrimeric structures gives rise to specialty organic materials with optoelectronic properties that can be finely tuned for specific applications. acs.orgacs.org The inherent blue photoluminescence of the fluorene unit makes these materials promising candidates for blue-light-emitting diodes (OLEDs). kaist.ac.kr

The introduction of the ketone group provides a handle for tuning the emission color. The electron-withdrawing nature of the carbonyl can lead to a redshift in the emission spectrum due to intramolecular charge transfer effects. rsc.org By carefully designing copolymers with specific donor-acceptor combinations, the emission color can be tuned across the visible spectrum. mdpi.com This tunability is highly desirable for the development of full-color displays and solid-state lighting applications.

Furthermore, the presence of the ketone functionality can enhance intersystem crossing, potentially leading to applications in areas such as phosphorescent OLEDs (PHOLEDs) or as photosensitizers for photodynamic therapy, where the generation of triplet excitons is crucial. rsc.org The ability to modify the side chains of fluorene-based polymers is a well-established strategy to control the material's properties, and the acetyl group offers a site for such modifications. acs.org

Below is a data table summarizing the potential effects of incorporating this compound into polymeric systems, based on the properties of analogous fluorene-based materials.

| Property | Influence of this compound Moiety | Potential Application |

| Solubility | The polar ketone group can enhance solubility in specific organic solvents. researchgate.net | Solution-processed device fabrication |

| Emission Color | The electron-withdrawing ketone group can induce a redshift in emission via ICT. rsc.org | Tunable light-emitting diodes (OLEDs) |

| Charge Transport | The rigid fluorene core promotes π-π stacking, while the ketone group can act as an electron trap. | Organic field-effect transistors (OFETs) |

| Intersystem Crossing | The carbonyl group may enhance spin-orbit coupling, facilitating intersystem crossing. rsc.org | Phosphorescent OLEDs, Photosensitizers |

| Thermal Stability | Fluorene-based polymers generally exhibit good thermal stability. researchgate.net | Durable organic electronic devices |

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes for Fluorene (B118485) Derivatives

The synthesis of fluorene derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact and efficiency. ucf.edu Future research will undoubtedly focus on developing greener and more atom-economical synthetic pathways.

Current and emerging synthetic strategies include:

Transition-Metal Catalysis: Methodologies catalyzed by transition metals are an active area of research for creating fluorene derivatives from affordable aromatic starting materials. smolecule.comucf.edu

Friedel–Crafts Intramolecular Cyclobenzylation: This method provides a convenient route to fluorene derivatives through the cyclization of various biphenyls. Current time information in Bangalore, IN.

Catalyst-Free Reactions: A novel synthetic method has been developed for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives, which proceeds without a catalyst. rsc.org

Future efforts should be directed towards the use of renewable starting materials, solvent-free reaction conditions, and catalysts based on earth-abundant metals. The development of one-pot syntheses for 1-(2-bromo-9H-fluoren-9-yl)ethanone and its analogs would significantly enhance efficiency and reduce waste, making these compounds more accessible for a broader range of applications.

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the fluorene scaffold, particularly at the C-9 position, is a cornerstone of its chemical versatility. smolecule.comucf.edu The interplay between the bromo and ethanone (B97240) substituents in this compound is expected to give rise to unique reactivity patterns that are yet to be fully explored.

Future investigations should focus on:

Selective Functionalization: Developing reactions that selectively target either the bromine atom, the acetyl group, or the fluorenyl backbone, allowing for precise molecular engineering.

Transformations of the Ethanone Group: Exploring a range of chemical transformations of the ketone functionality to introduce new functional groups and extend the molecular complexity.

Cross-Coupling Reactions: Utilizing the bromine atom as a handle for various cross-coupling reactions to construct more complex, conjugated systems.

Understanding these reaction pathways is crucial for synthesizing a new generation of fluorene-based molecules with tailored properties.

Advanced Functionalization Strategies for Tailored Spectroscopic and Electronic Properties

Fluorene derivatives are renowned for their excellent photoelectric properties, including fluorescence and conductivity, which makes them highly suitable for optoelectronic applications. elsevierpure.com Advanced functionalization of this compound can lead to materials with precisely controlled spectroscopic and electronic characteristics.

Future research should explore:

Donor-Acceptor Architectures: The synthesis of molecules incorporating both electron-donating and electron-withdrawing groups to fine-tune the energy levels and promote intramolecular charge transfer, which is beneficial for applications in organic light-emitting diodes (OLEDs). chemsrc.com

Modulation of Conjugation: Systematically altering the π-conjugated system to control the absorption and emission wavelengths, leading to materials that can emit light across the visible spectrum. elsevierpure.comucf.edu

Heavy-Atom Effects: Investigating the influence of the bromine atom on the photophysical properties, such as promoting intersystem crossing, which could be harnessed for applications in phosphorescent OLEDs or photodynamic therapy. smolecule.com

The following table summarizes how different functionalization strategies can impact the properties of fluorene derivatives:

| Functionalization Strategy | Target Property | Potential Application |

| Introduction of Electron-Donating/Withdrawing Groups | Tunable HOMO/LUMO energy levels | Organic Light-Emitting Diodes (OLEDs) |

| Extension of π-Conjugation | Red-shifted absorption/emission | Near-Infrared (NIR) imaging and sensing |

| Introduction of Heteroatoms | Altered electronic and solubility properties | Organic photovoltaics, bioimaging |

| Attachment of Bulky Side Chains | Prevention of aggregation-caused quenching | High-efficiency solid-state emitters |

Integration of this compound into Emerging Material Systems

The unique properties of fluorene derivatives make them ideal candidates for integration into a variety of advanced material systems. elsevierpure.comresearchgate.net this compound, as a versatile building block, can be incorporated into polymers, dendrimers, and hybrid materials.

Promising areas for future research include:

Organic Electronics: Incorporating this fluorene derivative into the backbone of conjugated polymers for use as active layers in organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). elsevierpure.comresearchgate.net

Perovskite Solar Cells: Utilizing derivatives of this compound as hole transport materials, which can improve the efficiency and stability of perovskite solar cells. elsevierpure.com

Chemosensors: Designing and synthesizing polymers or small molecules based on this fluorene core that exhibit changes in their fluorescence upon binding to specific analytes.

Nanomaterials: Using the compound as a precursor for the synthesis of functionalized nanoparticles with unique optical and electronic properties for applications in bioimaging and diagnostics.

Synergistic Experimental and Theoretical Research Approaches for Deeper Understanding

To accelerate the discovery and optimization of new materials based on this compound, a close collaboration between experimental synthesis and theoretical modeling is essential. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and properties of these molecules. thieme-connect.denih.gov

Future research should leverage this synergy to:

Predict Molecular Properties: Use computational modeling to predict the optical and electronic properties of new derivatives before their synthesis, guiding experimental efforts towards the most promising candidates.

Elucidate Reaction Mechanisms: Employ theoretical calculations to understand the mechanisms of key chemical transformations, aiding in the optimization of reaction conditions.

Understand Structure-Property Relationships: Combine experimental data with computational analysis to build robust structure-property relationships that can guide the rational design of new functional materials. nih.gov

By combining the predictive power of theoretical chemistry with the practical insights of experimental work, researchers can significantly streamline the development of next-generation materials derived from this compound.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing bromination at the 2-position of 9H-fluoren-9-yl ethanone?

- Methodological Answer : Bromination regioselectivity can be influenced by reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). For brominated fluorene derivatives, X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy are critical for confirming substitution patterns. For example, single-crystal X-ray diffraction (SC-XRD) has been used to resolve structural ambiguities in fluorenone derivatives with bromo substituents . Monitoring reaction progress via - and -NMR can help identify intermediates and optimize yields.

Q. How can researchers confirm the molecular structure of 1-(2-bromo-9H-fluoren-9-yl)ethanone experimentally?

- Methodological Answer : SC-XRD is the gold standard for unambiguous structural confirmation. Software like SHELXL and visualization tools (e.g., ORTEP-III ) enable precise refinement of bond lengths, angles, and electron density maps. For instance, the crystal structure of a related compound, 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone, was resolved using SHELX workflows . Complementarily, IR spectroscopy (e.g., comparing experimental peaks to databases ) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular mass.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms improve accuracy in predicting ionization potentials, electron affinities, and charge distribution. For brominated fluorenes, DFT can model the electron-withdrawing effects of bromine on the ethanone moiety, influencing reactivity in cross-coupling reactions. Computational workflows should include geometry optimization at the B3LYP/6-311+G(d,p) level and solvent effects via polarizable continuum models (PCM). Compare results with experimental UV-Vis spectra to validate transitions .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data (e.g., IR or NMR)?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting anharmonicity in IR ). To address this:

- For IR: Perform vibrational frequency calculations at the DFT level and scale factors (e.g., 0.961 for B3LYP/6-31G*) to match experimental bands .

- For NMR: Use gauge-including atomic orbital (GIAO) methods with solvent corrections. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously.

- If contradictions persist, consider dynamic effects (e.g., conformational flexibility) via molecular dynamics (MD) simulations.

Q. What mechanistic insights can crystallography provide for this compound in cross-coupling reactions?

- Methodological Answer : SC-XRD can reveal steric and electronic factors affecting reactivity. For example, the bromine atom’s spatial orientation in the crystal lattice may hinder or favor oxidative addition in Suzuki-Miyaura couplings. Pair crystallographic data with DFT-computed transition states (e.g., Nudged Elastic Band method) to map reaction pathways. Studies on analogous compounds (e.g., 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol ) highlight the role of halogen bonding in directing reactivity.

Data Analysis and Validation

Q. How to analyze electron density maps for this compound to detect potential disorder or polymorphism?

- Methodological Answer : Use the Hirshfeld surface analysis (e.g., CrystalExplorer) to identify close contacts and packing motifs. For disordered regions, refine occupancy parameters iteratively in SHELXL . Compare experimental maps with DFT-derived electrostatic potentials to distinguish static disorder from dynamic motion. Polymorphism screening via solvent-mediated recrystallization and differential scanning calorimetry (DSC) can further validate findings.

Q. What strategies mitigate synthetic challenges in purifying this compound?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating brominated byproducts. For persistent impurities, recrystallize in mixed solvents (e.g., dichloromethane/methanol). Analytical HPLC with a C18 column and UV detection at 254 nm ensures purity. Cross-reference retention times with spiked standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.